(4-bromo-3,5-dimethylphenyl)hydrazine

Catalog No.
S6445252
CAS No.
1698734-91-6
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-bromo-3,5-dimethylphenyl)hydrazine

CAS Number

1698734-91-6

Product Name

(4-bromo-3,5-dimethylphenyl)hydrazine

IUPAC Name

(4-bromo-3,5-dimethylphenyl)hydrazine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(11-10)4-6(2)8(5)9/h3-4,11H,10H2,1-2H3

InChI Key

GOZVYVDYJXVQLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NN
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(4-bromo-3,5-dimethylphenyl)hydrazine is an organic compound with the molecular formula C8H11BrN2C_8H_{11}BrN_2 and a molecular weight of 215.09 g/mol. This compound features a hydrazine functional group attached to a brominated aromatic ring that is further substituted with two methyl groups. The presence of these substituents enhances its chemical reactivity and potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: This compound can be oxidized to form azo compounds, utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The hydrazine group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Nucleophiles for Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

  • From Oxidation: Azo compounds.
  • From Reduction: Corresponding amines.
  • From Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Research indicates that (4-bromo-3,5-dimethylphenyl)hydrazine exhibits notable biological activity. It has been investigated for its potential role as an enzyme inhibitor and a biochemical probe in various assays. The mechanism of action typically involves the formation of covalent bonds with active sites of enzymes, which can lead to inhibition or modification of enzyme activity. The unique bromine and methyl substituents enhance its binding affinity and specificity toward different molecular targets, making it a valuable compound in pharmacological research .

The synthesis of (4-bromo-3,5-dimethylphenyl)hydrazine typically involves the reaction of 4-bromo-3,5-dimethylbenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. This reaction can be summarized as follows:

4 bromo 3 5 dimethylbenzaldehyde+hydrazine hydrate 4 bromo 3 5 dimethylphenyl hydrazine+water\text{4 bromo 3 5 dimethylbenzaldehyde}+\text{hydrazine hydrate}\rightarrow \text{ 4 bromo 3 5 dimethylphenyl hydrazine}+\text{water}

The reaction mixture is heated for several hours, after which the product is isolated by filtration and purified through recrystallization. In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and yield, along with advanced purification techniques like high-performance liquid chromatography .

(4-bromo-3,5-dimethylphenyl)hydrazine is utilized across various fields:

  • Chemistry: Acts as a building block in synthesizing more complex organic molecules and as a reagent in organic reactions.
  • Biology: Used in enzyme inhibition studies and biochemical assays.
  • Medicine: Investigated for its pharmacological properties and as an intermediate in pharmaceutical synthesis.
  • Industry: Employed in producing dyes, agrochemicals, and specialty chemicals .

The interaction studies of (4-bromo-3,5-dimethylphenyl)hydrazine focus on its ability to bind to specific enzymes and receptors. These interactions can lead to significant biochemical effects, such as enzyme inhibition or modulation of receptor activity. The compound's substituents play a crucial role in determining its interaction profile and biological efficacy .

Several compounds are structurally similar to (4-bromo-3,5-dimethylphenyl)hydrazine:

Compound NameStructure FeaturesUnique Aspects
PhenylhydrazineParent compound without bromine or methyl groupsBasic structure; lacks halogen and alkyl substitutions
4-BromophenylhydrazineSimilar structure but lacks methyl groupsOnly one methyl substitution; different reactivity
3,5-DimethylphenylhydrazineSimilar structure but lacks bromineLacks halogen; may exhibit different biological properties

Uniqueness

(4-bromo-3,5-dimethylphenyl)hydrazine is unique due to the combination of bromine and methyl groups that confer distinct chemical properties. This unique substitution pattern enhances its reactivity and specificity in various

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.01056 g/mol

Monoisotopic Mass

214.01056 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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